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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B1598746

Nicotinic acid (Niacin, Vitamin B3) is a well-established pharmacotherapeutic agent, historically
used as the oldest known lipid-lowering drug. Its simple pyridine-carboxylic acid core, however,
serves as a versatile and "privileged" scaffold in drug discovery. By chemically modifying this
core, researchers can create derivatives that interact with a wide array of biological targets,
moving far beyond the original metabolic applications.

The strategic addition of an aryl group, specifically a 4-methoxyphenyl substituent, at the 5-
position of the nicotinic acid ring dramatically alters the molecule's spatial and electronic
properties. This modification opens up new avenues for therapeutic intervention, transforming
the humble vitamin into a platform for developing highly specific and potent agents targeting
complex diseases like cancer and chronic inflammation. This guide will explore the synthesis,
mechanisms, and potential of this promising class of compounds.

Part 1: Core Synthetic Strategies

The foundational step in accessing this class of compounds is the formation of the carbon-
carbon bond between the pyridine core and the methoxyphenyl ring. The most robust and
widely adopted method for this transformation is the Palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction.

Causality in Experimental Design: The Suzuki coupling is preferred due to its high functional
group tolerance (the carboxylic acid of the nicotinic acid moiety does not need to be protected),
its use of commercially available and relatively non-toxic boronic acid reagents, and its
generally high yields. The choice of catalyst (e.g., a palladium source like Pd(OAc)z2), a suitable
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ligand (e.g., a phosphine), and a base is critical. The base activates the boronic acid, facilitating
the crucial transmetalation step in the catalytic cycle[1][2].
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Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Representative Synthesis via
Suzuki Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling
reactions involving aryl halides[1].

» Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, combine ethyl 5-bromonicotinate (1.0 mmol), 4-methoxyphenylboronic acid (1.2
mmol), and potassium carbonate (2.5 mmol).
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» Solvent Addition: Add a 4:1 mixture of Dioxane and Water (10 mL).

e Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to
remove dissolved oxygen, which can deactivate the palladium catalyst.

o Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol) to the mixture
under a positive pressure of inert gas.

e Reaction: Heat the reaction mixture to 85-90°C and maintain it at this temperature with
vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20
mL) and extract the product with ethyl acetate (3 x 20 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. Purify the crude ester product by
column chromatography on silica gel.

o Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium
hydroxide. Stir at room temperature until the ester is fully consumed (monitored by TLC).
Acidify the mixture with 1M HCI to precipitate the carboxylic acid product. Filter, wash with
cold water, and dry to yield 5-(4-methoxyphenyl)nicotinic acid.

Part 2: Therapeutic Potential as Kinase Inhibitors
(Anticancer Activity)

A primary area where 5-arylnicotinic acid derivatives show immense promise is in oncology,
specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in
angiogenesis—the formation of new blood vessels.[3] Tumors require a dedicated blood supply
to grow and metastasize, a process they stimulate by secreting VEGF. When VEGF binds to
VEGFR-2 on endothelial cells, it triggers a signaling cascade that promotes cell proliferation,
migration, and survival, ultimately leading to new vessel formation. By inhibiting the kinase
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activity of VEGFR-2, these nicotinic acid derivatives block this signaling cascade, effectively
cutting off the tumor's blood and nutrient supply.[4][5]
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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Activity of Nicotinamide-
Based Analogs

Studies have shown that converting the carboxylic acid of the parent scaffold to various amides
is crucial for potent VEGFR-2 inhibition. The amide moiety often acts as a "hinge-binder,"
forming key hydrogen bonds within the ATP-binding pocket of the kinase.[3][6]
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Modificatio

Compound ns from Target Cell VEGFR-2

) ICs0 (M) Reference

ID Core Line ICs0 (M)
Scaffold
Nicotinamide-

Compound 6 hydrazone HCT-116 9.3 60.83 [3]
derivative

HepG-2 7.8 [3]
Nicotinamide-

Compound 8 thiosemicarb HCT-116 5.4 77.02 [6]
azide

HepG-2 7.1 [6]

) Reference

Sorafenib - - 53.65 [6]

Drug

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a standard method for assessing the direct inhibitory effect of a
compound on the kinase activity of VEGFR-2.

o Plate Preparation: Add 5 pL of test compound (serially diluted in DMSO) to the wells of a 96-
well plate.

o Enzyme & Substrate Addition: To each well, add 20 pL of a solution containing recombinant
human VEGFR-2 enzyme and a poly(Glu, Tyr) 4:1 peptide substrate in kinase buffer.

o Reaction Initiation: Initiate the phosphorylation reaction by adding 25 pL of ATP solution to
each well. Incubate the plate at 30°C for 60 minutes.

o Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is
commonly done using an antibody that specifically recognizes the phosphorylated tyrosine,
linked to a detection system (e.g., HRP-conjugated secondary antibody and a
chemiluminescent substrate).
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o Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the
percentage of inhibition for each compound concentration relative to a DMSO control (0%
inhibition) and a no-enzyme control (100% inhibition). Determine the ICso value by fitting the
data to a dose-response curve.

Part 3: Therapeutic Potential as Anti-inflammatory
Agents

Derivatives of the 5-(4-methoxyphenyl)nicotinic acid scaffold have also demonstrated
significant anti-inflammatory properties. This activity stems from their ability to modulate key
pathways involved in the inflammatory response.

Mechanism of Action: The anti-inflammatory effects are often multifactorial. Evidence points
towards the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS),
enzymes that produce inflammatory mediators like prostaglandins and nitric oxide.
Furthermore, these compounds can suppress the production of pro-inflammatory cytokines
such as Tumor Necrosis Factor-alpha (TNF-a) and Interleukin-6 (IL-6), which are central
players in driving and sustaining inflammation.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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